1-Acetylpiperidin-3-yl acetate
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Overview
Description
1-Acetylpiperidin-3-yl acetate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound belongs to the class of piperidine derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact interaction between 1-Acetylpiperidin-3-yl acetate and its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives have been shown to have extensive effects against various conditions such as cancer, inflammation, and hypertension .
Metabolic Pathways
Piperidine derivatives are known to participate in various metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Preparation Methods
The synthesis of 1-Acetylpiperidin-3-yl acetate typically involves the acetylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Acetylpiperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetylpiperidin-3-yl acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Acetylpiperidin-3-yl acetate can be compared with other piperidine derivatives, such as:
Properties
IUPAC Name |
(1-acetylpiperidin-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(6-10)13-8(2)12/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBGVDKCUGRLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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